molecular formula C8H13N5O2 B8683111 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)- CAS No. 102915-42-4

4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)-

Cat. No. B8683111
M. Wt: 211.22 g/mol
InChI Key: NYYQUHWTDLZHIU-UHFFFAOYSA-N
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Patent
US04701455

Procedure details

The pteridinone (0.5 g, 2.4×10-3 mol) previously prepared, vide supra, was hydrogenated under 1 atm of H2 in 30 mL of distilled trifluoroacetic acid over 0.02 g of PtO2 for an hour. The mixture was diluted with 25 mL of 6N HCl, filtered, and evaporated. The crude product, the tetrahydro compound, was recrystallized twice from 6N HCl/acetonitrile to give 2-amino-5,6,7,8-tetrahydro-6-methoxymethyl-4(3H)-pteridinone as a light brown solid (0.6 g, 85%): UV (0.1N HCl) λmax 215.5 nm (19800), 264 nm (19900); IR(KBr) 3300, 1665, 1570, 1540, 1470, 1365, 1300, 1150, 1110, 1005, 955, and 750 cm-1 ; NMR(DMSO-d6) 3.29δ (s, OMe), 3.4 (m, CH's), 3.6 (br s, OCH2), 8.0 (NH); anal. Calcd. for C8H13N5O2.2HCl.1/2H2O: C, 32.78; H, 5.50; N, 23.89; Cl, 24.19. Found: C, 32.75; H, 5.54; N, 23.80; Cl, 24.21.
Name
pteridinone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][O:3][C:4]([C:6]1[C:15](=O)[N:14](C2C=CC=CC=2)[C:13]2[N:12]=[C:11]([NH:23]C3C=CC=CC=3)[N:10]=[CH:9][C:8]=2[N:7]=1)=O.FC(F)(F)C(O)=[O:33]>Cl.O=[Pt]=O>[NH2:23][C:11]1[NH:10][C:9](=[O:33])[C:8]2[NH:7][CH:6]([CH2:4][O:3][CH3:2])[CH2:15][NH:14][C:13]=2[N:12]=1

Inputs

Step One
Name
pteridinone
Quantity
0.5 g
Type
reactant
Smiles
CCOC(=O)C1=NC=2C=NC(=NC2N(C1=O)C=3C=CC=CC3)NC=4C=CC=CC4
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.02 g
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product, the tetrahydro compound, was recrystallized twice from 6N HCl/acetonitrile

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2NCC(NC2C(N1)=O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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